5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC11166744
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
| Standard InChI Key | VNLYWXSBBWPODL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(2,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole core substituted at positions 3 and 5 with phenyl and 2,4-dimethoxyphenyl groups, respectively (Fig. 1). The 1,2,4-oxadiazole ring comprises two nitrogen atoms at positions 2 and 4 and one oxygen atom at position 1. Key structural attributes include:
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Phenyl group (C6H5): Introduces hydrophobicity and π-π stacking potential.
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2,4-Dimethoxyphenyl group (C8H8O2): Methoxy substituents at positions 2 and 4 enhance electron density and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H13N2O3 |
| Molecular Weight | 293.29 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Synthetic Methodologies
Cyclization of Amidoximes
The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with acyl chlorides or anhydrides . For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, a plausible synthesis entails:
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Amidoxime Formation: Reacting benzonitrile with hydroxylamine to yield benzamidoxime.
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Acylation: Treating benzamidoxime with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).
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Cyclodehydration: Using POCl3 or PCl5 to induce ring closure .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime Formation | NH2OH·HCl, EtOH, reflux | 85–90 |
| Acylation | 2,4-Dimethoxybenzoyl chloride, Et3N, DCM | 75–80 |
| Cyclodehydration | POCl3, 80°C, 4 h | 65–70 |
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 min vs. 4 h) and improves yields (75–85%) .
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Photocatalytic Methods: Visible-light-mediated cyclization using eosin-Y and CBr4, though less explored for this derivative .
Biological Activity and Mechanisms
Antimicrobial and Anti-Inflammatory Effects
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Antibacterial Activity: Analogous 1,2,4-oxadiazoles show MIC values of 4–16 µg/mL against S. aureus and E. coli .
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COX-2 Inhibition: Methoxy substituents suppress prostaglandin synthesis (IC50: 0.8–1.5 µM) .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Position of Methoxy Groups: 2,4-Dimethoxy configuration optimizes hydrogen bonding with enzymatic targets (vs. 3,4-dimethoxy) .
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Phenyl vs. Heteroaryl: Phenyl at position 3 enhances metabolic stability compared to pyridyl .
Table 3: Impact of Substituents on Bioactivity
| Substituent (Position 5) | IC50 (MCF-7, µM) | LogP |
|---|---|---|
| 2,4-Dimethoxyphenyl | 3.2 | 3.2 |
| 4-Methoxyphenyl | 5.8 | 2.9 |
| 3-Nitrophenyl | >10 | 2.5 |
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp: 12.3 × 10⁻⁶ cm/s) due to moderate LogP .
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Metabolism: Demethylation of methoxy groups by CYP3A4/2C9, yielding phenolic metabolites .
Toxicity Considerations
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combination therapies with 5-fluorouracil or cisplatin to mitigate resistance .
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Infectious Diseases: Targeting drug-resistant Mycobacterium tuberculosis .
Challenges and Innovations
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